4-(Trifluoromethylsulfonyl)aniline
Overview
Description
4-(Trifluoromethylsulfonyl)aniline, also known as p-(trifluoromethylsulfonyl)aniline, is an aniline derivative . It has a molecular weight of 225.19 .
Synthesis Analysis
This compound may be used in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene .Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound may be used in the preparation of 1-azido-4(trifluoromethanesufonyl)benzene .Physical And Chemical Properties Analysis
This compound has a melting point of 96 °C (lit.) . Its density is predicted to be 1.502±0.06 g/cm3 .Scientific Research Applications
Chemical Structure and Properties
- Molecular Symmetry and Structure : 4-(Trifluoromethylsulfonyl)aniline shows non-crystallographic twofold symmetry, with SO2CF3 residues flanking a benzene ring. This arrangement leads to the formation of a sequence of 12-membered synthons within a supramolecular chain (Boechat et al., 2010).
Polymerization and Conductivity
- Interpolyelectrolyte Complexes : Chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid results in interpolyelectrolyte complexes with high proton and electrical conductivity (Boeva & Sergeyev, 2014).
- Polyaniline Synthesis : Sulfonated polyaniline, synthesized from 4-aminodiphenylamine-2-sulfonic acid, exhibits properties like solubility in aqueous base and polar solvents, and a room temperature dc conductivity indicative of considerable disorder (Royappa et al., 2001).
- Dearomatization in Aniline Complexes : η2-Aniline complexes of pentaammineosmium(II) show regioselective, chemospecific, and stereospecific reactions with electrophiles, enabling further functionalization and complete dearomatization of aniline ligands (Kolis et al., 1996).
Material Science Applications
- Conducting Polyaniline Copolymers : Poly(aniline-co-N-(4-sulfophenyl)aniline) copolymers show varied conductivities, demonstrating the potential for tailored electrical properties in material applications (Nguyen et al., 1994).
- Nanocomposite Membrane Modification : Modification of perfluorinated sulfocationic membranes with aniline polymerization can significantly enhance transport properties like conductivity, diffusion, and electroosmotic permeability (Berezina et al., 2009).
Optical and Spectroscopic Applications
- Quantum Mechanical and Spectroscopic Study : Studies on 4-[(4-aminobenzene) sulfonyl] aniline provide insights into its vibrational spectra, NMR chemical shifts, and other electronic properties, indicating potential applications in material science and spectroscopy (Muthu & Maheswari, 2012).
- Two-Photon Enhancement in Organic Nanorods : N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline demonstrates significant enhancement in two-photon excited fluorescence, suggesting applications in nonlinear optics and solid-state organic devices (Raymond et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethylsulfonyl)aniline has been identified as an inhibitor of the vanilloid receptor TRPV1 . The TRPV1 receptor plays a crucial role in the body’s response to pain, heat, and inflammation.
Mode of Action
The compound interacts with the TRPV1 receptor, inhibiting its function . This inhibition can lead to a decrease in pain sensation, as the receptor is less able to respond to stimuli that would normally cause a pain response.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic AMP cascade . This cascade is involved in many cellular processes, including the transmission of pain signals. By inhibiting the TRPV1 receptor, the compound can disrupt this cascade, potentially leading to a reduction in pain sensation.
Result of Action
The primary result of this compound’s action is the inhibition of long-term potentiation , which is the strengthening of synapses due to repeated stimulation. This inhibition can lead to a decrease in pain sensation, as the neural pathways involved in pain transmission are less able to strengthen their connections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethylsulfonyl)aniline plays a significant role in biochemical reactions, particularly as an inhibitor of the vanilloid receptor TRPV1 . This receptor is involved in the detection and regulation of body temperature and pain. By inhibiting TRPV1, this compound can modulate pain perception and inflammatory responses. Additionally, this compound interacts with enzymes and proteins involved in the cyclic AMP cascade, influencing intracellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit long-term potentiation, a process that strengthens synapses based on recent patterns of activity . This inhibition can affect neuronal communication and plasticity. Furthermore, this compound can deplete intracellular calcium stores, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the vanilloid receptor TRPV1, inhibiting its activity and thereby reducing pain and inflammation . Additionally, this compound can act as a nucleophile, participating in covalent bond formation and contributing to the creation of coordination complexes . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it continues to inhibit TRPV1 and deplete calcium stores .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits TRPV1 and modulates pain perception without significant adverse effects . At higher doses, toxic effects such as severe respiratory distress and skin irritation have been observed . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s influence on the cyclic AMP cascade further underscores its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to modulate intracellular calcium levels also affects its distribution and activity within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, such as in the vicinity of TRPV1 receptors or within calcium storage sites .
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFCXUZQGCXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197087 | |
Record name | 4-Aminophenyl trifluoromethyl sulphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-27-8 | |
Record name | 4-Aminophenyl trifluoromethyl sulphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenyl trifluoromethyl sulphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylsulfonyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.